Cas no 1426425-59-3 (Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate)
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate
- tert-butyl 5-hydroxy-3-iodoindazole-1-carboxylate
- AK144971
- ABDAQWJVBPFRFB-UHFFFAOYSA-N
- 1-Boc-5-hydroxy-3-iodo-1H-indazole
- FCH2898146
- AX8283142
- Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate
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- MDL: MFCD27923516
- Inchi: 1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3
- InChI Key: ABDAQWJVBPFRFB-UHFFFAOYSA-N
- SMILES: IC1C2C=C(C=CC=2N(C(=O)OC(C)(C)C)N=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 332
- Topological Polar Surface Area: 64.4
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU937-50mg |
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 50mg |
636.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU937-200mg |
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 200mg |
1594.0CNY | 2021-07-10 | |
| Chemenu | CM150349-1g |
tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 1g |
$542 | 2021-08-05 | |
| Chemenu | CM150349-5g |
tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 5g |
$1627 | 2021-08-05 | |
| Chemenu | CM150349-250mg |
tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM150349-1g |
tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 1g |
$*** | 2023-03-31 | |
| abcr | AB441782-250 mg |
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate; . |
1426425-59-3 | 250MG |
€327.70 | 2023-07-18 | ||
| abcr | AB441782-1 g |
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate; . |
1426425-59-3 | 1g |
€774.70 | 2023-07-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849105-50mg |
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 50mg |
927.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU937-250mg |
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate |
1426425-59-3 | 97% | 250mg |
2412CNY | 2021-05-08 |
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate Suppliers
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate
Exploring Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-59-3): A Key Intermediate in Modern Drug Discovery
Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, with the CAS number 1426425-59-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and synthetic chemistry. This molecule, often referred to in abbreviated forms such as 5-hydroxy-3-iodo indazole carboxylate, belongs to the indazole class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a unique structural framework, combining a hydroxyl group at the 5-position, an iodine atom at the 3-position, and a tert-butyl carboxylate protecting group, making it a versatile intermediate for further chemical modifications. Its molecular formula is C12H13IN2O3, and it typically appears as a solid under standard conditions, with properties that facilitate its use in various synthetic pathways. The presence of the iodine substituent is particularly noteworthy, as it allows for efficient cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in constructing complex molecules for drug development. This compound is not intended for direct consumer use but serves as a critical building block in laboratories focused on creating novel therapeutic agents, aligning with current trends in personalized medicine and targeted therapies.
In recent years, the demand for indazole derivatives has surged, driven by their role in developing inhibitors for enzymes like kinases, which are implicated in various diseases, including cancer and inflammatory disorders. Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is often searched in contexts related to "organic synthesis intermediates" or "pharmaceutical building blocks," reflecting its importance in optimizing drug candidates with improved efficacy and reduced side effects. Researchers and chemists frequently explore this compound for its reactivity in palladium-catalyzed reactions, a hot topic in green chemistry and sustainable synthesis methods. Additionally, with the rise of AI-driven drug discovery platforms, compounds like this are analyzed for their potential in virtual screening and molecular docking studies, addressing common search queries such as "how to use halogenated indazoles in drug design" or "applications of iodinated heterocycles in medicine." This aligns with the growing interest in computational chemistry and machine learning applications, where such intermediates are valued for their predictable reactivity and ability to generate diverse chemical libraries for high-throughput screening.
The synthesis and handling of Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate require expertise in organic chemistry techniques, including protection-deprotection strategies and halogenation processes. It is typically produced through multi-step reactions starting from simpler indazole precursors, involving iodination at the 3-position and protection of the hydroxyl group with a tert-butyl carbonate moiety to enhance stability during subsequent transformations. This compound's solubility in common organic solvents like dimethylformamide (DMF) or dichloromethane makes it suitable for various reaction conditions, and its purity is crucial for achieving high yields in synthetic applications. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to ensure its integrity, which is essential for reproducibility in research settings. Beyond pharmaceuticals, this intermediate finds niche applications in material science, particularly in the development of organic electronic devices or sensors, where indazole-based compounds contribute to advanced functional materials. However, it is primarily leveraged in academic and industrial labs focused on innovation in life sciences, supporting global efforts to address health challenges through novel compound libraries and collaborative research initiatives.
Market dynamics for specialized intermediates like Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate are influenced by trends in biotechnology and pharmaceutical R&D investments. With increasing focus on precision medicine and the development of small molecule therapeutics, the demand for high-purity, custom-synthesized compounds is on the rise. Suppliers and manufacturers often highlight its role in accelerating drug discovery pipelines, catering to queries such as "where to buy CAS 1426425-59-3" or "reliable sources for indazole carboxylates." Furthermore, environmental and regulatory aspects are considered, with emphasis on sustainable synthesis routes that minimize waste and energy consumption, echoing broader industry shifts towards greener chemistry practices. This compound exemplifies how advanced chemical intermediates support innovation across sectors, from healthcare to technology, without posing significant handling risks when used appropriately by trained professionals. As research continues to evolve, Tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate remains a valuable tool for scientists exploring new frontiers in molecular design and therapeutic development.
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